

Application Notes and Protocols for MTT Assay with MI-538

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-538 is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are drivers of a particularly aggressive form of acute leukemia. By disrupting the menin-MLL interaction, MI-538 leads to the downregulation of key target genes, such as HOXA9 and MEIS1, thereby inhibiting the proliferation of MLL-rearranged leukemia cells.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This application note provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of MI-538 on MLL-rearranged leukemia cells.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 550 and 600 nm). The intensity of the color is directly proportional to the number of viable, metabolically active cells.



Data Presentation

The following table summarizes representative quantitative data on the effect of MI-538 on the viability of MLL-rearranged leukemia cells (e.g., MV4-11) after a 72-hour incubation period, as determined by an MTT assay. The data is presented as a percentage of cell viability relative to a vehicle-treated control. The GI50 (concentration for 50% growth inhibition) for MI-538 in MLL leukemia cells is approximately 83 nM.[1]

MI-538 Concentration (nM)	Average Absorbance (OD 570 nm)	% Cell Viability
0 (Vehicle Control)	1.25	100%
10	1.10	88%
50	0.75	60%
83 (GI50)	0.625	50%
100	0.50	40%
250	0.25	20%
500	0.125	10%
1000	0.063	5%

Experimental Protocols Materials

- MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13)
- MI-538 (stock solution in DMSO)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)



- Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
- Sterile 96-well flat-bottom plates
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm
- Humidified incubator (37°C, 5% CO2)

Protocol

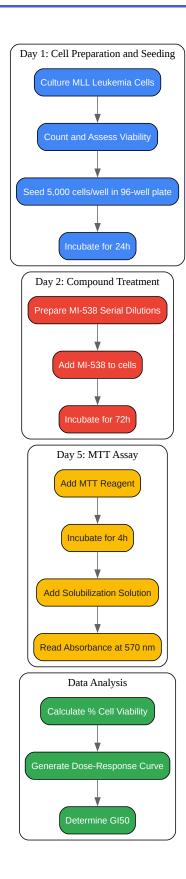
- Cell Seeding:
 - Culture MLL-rearranged leukemia cells in a T-75 flask to 70-80% confluency.
 - Perform a cell count using a hemocytometer and assess viability (should be >95%).
 - Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
 - Seed 100 μL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
 - Include wells with medium only to serve as a blank control.
 - Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to acclimate.
- Compound Treatment:
 - $\circ\,$ Prepare serial dilutions of MI-538 in complete culture medium from your stock solution. A suggested concentration range is from 1 nM to 10 $\mu M.$
 - Include a vehicle control (DMSO) at the same final concentration as the highest MI-538 concentration.
 - \circ Carefully remove 50 μ L of medium from each well and add 50 μ L of the corresponding **MI-538** dilution or vehicle control.



- Incubate the plate for 72 hours at 37°C with 5% CO2.
- MTT Addition and Incubation:
 - After the 72-hour incubation, add 20 μL of the 5 mg/mL MTT solution to each well.
 - Gently mix the plate and incubate for 3-4 hours at 37°C with 5% CO2. During this time,
 viable cells will convert the yellow MTT to purple formazan crystals.
- · Solubilization of Formazan Crystals:
 - After the incubation with MTT, carefully remove the medium without disturbing the formazan crystals. For suspension cells, this can be achieved by centrifuging the plate at a low speed and then aspirating the supernatant.
 - Add 150 μL of the solubilization solution (e.g., DMSO) to each well.
 - Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Use the wells with medium only as a blank for background subtraction.
- Data Analysis:
 - Subtract the average absorbance of the blank wells from the absorbance of all other wells.
 - Calculate the percentage of cell viability for each treatment by dividing the average absorbance of the treated wells by the average absorbance of the vehicle control wells and multiplying by 100.
 - Plot the percentage of cell viability against the logarithm of the MI-538 concentration to generate a dose-response curve and determine the GI50 value.

Visualizations

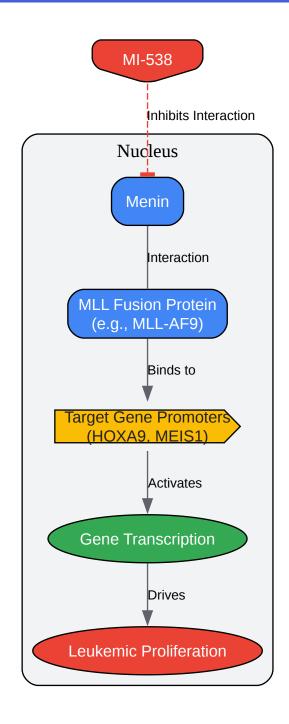




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Caption: Workflow for performing an MTT assay with MI-538.





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Caption: MI-538 signaling pathway in MLL-rearranged leukemia.

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References

- 1. medchemexpress.com [medchemexpress.com]
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